molecular formula C7H4F4O4 B143043 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid hydrate CAS No. 143201-17-6

2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid hydrate

Cat. No.: B143043
CAS No.: 143201-17-6
M. Wt: 228.1 g/mol
InChI Key: BTXKLSXOHABRQQ-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid hydrate is a fluorinated derivative of hydroxybenzoic acid. It is known for its high acidity due to the presence of fluorine atoms, which are strong electron-withdrawing groups. This compound is often used as a building block in organic synthesis and has applications in various fields including chemistry, biology, and materials science .

Mechanism of Action

Target of Action

It has been used in the preparation of novel inhibitors for protein farnesyltransferase (ftase) and geranylgeranyltransferase (ggtase) . These enzymes play a crucial role in the post-translational modification of proteins, which is essential for their function.

Mode of Action

The compound interacts with its targets, FTase and GGTase, through a process known as the Mitsunobu reaction . This reaction is a nucleophilic substitution that results in the inversion of stereochemistry at the reaction center.

Biochemical Pathways

The biochemical pathways affected by 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid hydrate are likely related to protein prenylation, given its inhibitory action on FTase and GGTase . Protein prenylation is a post-translational modification involving the addition of hydrophobic molecules to a protein. It plays a key role in protein-protein interactions and protein-membrane interactions.

Result of Action

Given its inhibitory action on ftase and ggtase, it can be inferred that it may affect protein function and cellular processes dependent on protein prenylation .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid hydrate can be synthesized through several methods. One common approach involves the fluorination of 4-hydroxybenzoic acid using fluorinating agents such as sulfur tetrafluoride (SF4) or elemental fluorine (F2) under controlled conditions. The reaction typically requires a solvent like acetonitrile and is carried out at elevated temperatures .

Industrial Production Methods

Industrial production of this compound often involves large-scale fluorination processes. These processes are optimized for high yield and purity, using advanced fluorination techniques and equipment. The product is then purified through crystallization or distillation to obtain the desired hydrate form .

Chemical Reactions Analysis

Types of Reactions

2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Thionyl Chloride (SOCl2): Used for converting the hydroxyl group to a chloride.

    Phosphorus Tribromide (PBr3): Used for bromination of the hydroxyl group.

    Lithium Aluminum Hydride (LiAlH4): Used for reduction reactions

Major Products Formed

Scientific Research Applications

2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid hydrate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Employed in the preparation of bioimaging probes and enzyme inhibitors.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of advanced materials and polymers

Comparison with Similar Compounds

Similar Compounds

  • 2,3,4,5-Tetrafluorobenzoic acid
  • 2-Fluorobenzoic acid
  • Tetrafluoroterephthalic acid
  • 2,3,4,5,6-Pentafluorobenzoic acid

Uniqueness

2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid hydrate is unique due to its specific substitution pattern of fluorine atoms, which significantly enhances its acidity and reactivity compared to other fluorinated benzoic acids. This makes it particularly useful in applications requiring strong electron-withdrawing properties and high reactivity .

Properties

IUPAC Name

2,3,5,6-tetrafluoro-4-hydroxybenzoic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F4O3.H2O/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10;/h12H,(H,13,14);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTXKLSXOHABRQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)O)F)F)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40544493
Record name 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40544493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207738-02-1
Record name 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40544493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid hydrate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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